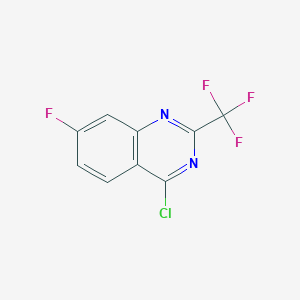
4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline is a compound that belongs to the quinazoline family, which is known for its diverse pharmacological properties. This compound is structurally related to various quinoline derivatives, which have been extensively studied for their potential pharmacological properties .
Preparation Methods
The synthesis of 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline involves several methods. One common synthetic route includes the reaction of 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines . Another method involves the reaction of 4,7-dichloroquinoline with organylselenols, which are generated in situ, to produce 4-arylselanyl-7-chloroquinolines . Additionally, organocatalytic synthesis has been employed to create 7-chloroquinoline-1,2,3-triazoyl carboxamides and 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates . These methods demonstrate the versatility in synthesizing quinoline derivatives, which could be applied to the synthesis of this compound.
Chemical Reactions Analysis
4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include nucleophilic substitution reactions with phenylamine, nucleophilic substitution reactions, and reduction reactions . Major products formed from these reactions include N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine .
Scientific Research Applications
4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline has been extensively studied for its potential pharmacological properties. Quinoline derivatives, including this compound, are known for their complex formation with ferriprotoporphyrin IX, inhibition of beta-hematin formation, and antiplasmodial activity, which are crucial in the treatment of malaria . Additionally, these compounds have been explored for their cytotoxic effects against cancer cell lines, anticonvulsant, antinociceptive, and anti-inflammatory activities, and potent antibacterial activities .
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline involves its interaction with biological targets. The presence of a 7-chloro group in the 4-aminoquinoline ring is essential for the inhibition of beta-hematin formation . X-ray crystallography has been used to determine the crystal structure of related compounds, providing insights into their three-dimensional conformation and potential interaction mechanisms .
Comparison with Similar Compounds
4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline is structurally related to various quinoline derivatives, such as 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline , 4-Chloro-7-(trifluoromethyl)quinoline , and 4,7-Dichloro-2-(trifluoromethyl)quinoline . These compounds share similar structural features but differ in their substitution patterns, which can lead to differences in their biological activity and physical properties.
Properties
IUPAC Name |
4-chloro-7-fluoro-2-(trifluoromethyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF4N2/c10-7-5-2-1-4(11)3-6(5)15-8(16-7)9(12,13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLINBBAFDHQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(N=C2Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine](/img/structure/B11862211.png)
![2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11862215.png)


![(S)-N-(6-azaspiro[2.5]octan-5-ylmethyl)-5-chloropyridin-2-amine](/img/structure/B11862229.png)
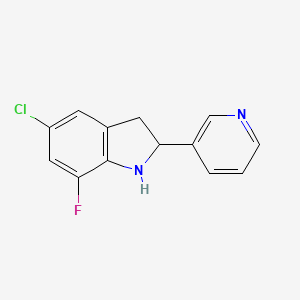

![Benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11862241.png)
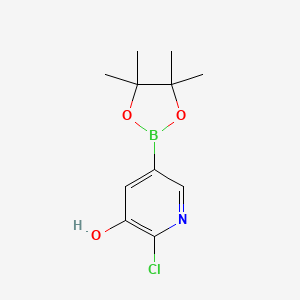


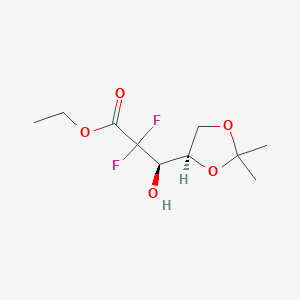
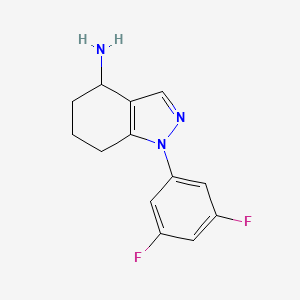
![2-Methyl-1-[(thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11862275.png)
